molecular formula C9H19NO3 B2985147 1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol CAS No. 163340-08-7

1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol

Cat. No.: B2985147
CAS No.: 163340-08-7
M. Wt: 189.255
InChI Key: ABMVJENDGPVRAB-UHFFFAOYSA-N
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Description

1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol is a chemical compound with a complex structure that includes an allyloxy group, a hydroxyethyl group, and a methylamino group attached to a propanol backbone

Preparation Methods

The synthesis of 1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of allyl glycidyl ether with 2-hydroxyethylamine under controlled conditions. The reaction typically takes place in an aqueous alkaline solution, such as sodium hydroxide or a mixture of quaternary ammonium hydroxides . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process. This approach allows for better control over reaction parameters and can lead to more efficient and cost-effective production of the compound.

Chemical Reactions Analysis

1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The allyloxy group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield an aldehyde, while reduction with sodium borohydride may produce an alcohol.

Scientific Research Applications

1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyethyl and methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The allyloxy group can participate in various chemical reactions, further modifying the compound’s properties and effects .

Comparison with Similar Compounds

1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol can be compared with similar compounds such as 3-allyloxy-2-hydroxypropyl-cellulose and other allyloxy derivatives . These compounds share similar functional groups but differ in their overall structure and properties. The unique combination of functional groups in this compound gives it distinct reactivity and applications compared to its analogs.

Similar Compounds

  • 3-Allyloxy-2-hydroxypropyl-cellulose
  • Allyl glycidyl ether derivatives
  • Hydroxyethylamine derivatives

Properties

IUPAC Name

1-[2-hydroxyethyl(methyl)amino]-3-prop-2-enoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-3-6-13-8-9(12)7-10(2)4-5-11/h3,9,11-12H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMVJENDGPVRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC(COCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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